6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine
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Overview
Description
6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a tetrazole ring fused to a phthalazine moiety, with a phenylmethanesulfonyl group attached at the 6-position. The presence of multiple nitrogen atoms in the tetrazole ring contributes to its electron-rich nature, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine typically involves the reaction of phthalic anhydride with substituted phenylacetic acids to yield benzyliden-3H-isobenzofuran-1-one intermediates. These intermediates are then treated with hydrazine to form 4-benzyl-2H-phthalazin-1-one derivatives.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the crystallization process to obtain the desired polymorphic forms. Techniques such as melt crystallization, solution evaporation, rapid cooling, and suspension crystallization are employed to control the crystallization conditions and achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted tetrazolo[5,1-a]phthalazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Evaluated for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine involves its interaction with specific molecular targets and pathways:
Anticonvulsant Activity: The compound modulates the activity of neurotransmitter receptors and ion channels, reducing neuronal excitability and preventing seizures.
Anti-inflammatory Activity: It inhibits the production of inflammatory mediators such as prostaglandins and nitric oxide, reducing inflammation and pain.
Comparison with Similar Compounds
6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine can be compared with other similar compounds, such as:
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine: Similar structure but with a chlorophenoxy group instead of a phenylmethanesulfonyl group. Exhibits different pharmacological properties.
4-Benzylphthalazin-1-ylamino derivatives: These compounds have a benzyl group attached to the phthalazine ring and show vasorelaxant and antiplatelet activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62645-36-7 |
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Molecular Formula |
C15H11N5O2S |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
6-benzylsulfonyltetrazolo[5,1-a]phthalazine |
InChI |
InChI=1S/C15H11N5O2S/c21-23(22,10-11-6-2-1-3-7-11)15-13-9-5-4-8-12(13)14-16-18-19-20(14)17-15/h1-9H,10H2 |
InChI Key |
RJYFQZRFPLNPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
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